molecular formula C9H10ClFO B7856478 3-(2-Chloro-4-fluorophenyl)propan-1-ol CAS No. 377083-94-8

3-(2-Chloro-4-fluorophenyl)propan-1-ol

Cat. No.: B7856478
CAS No.: 377083-94-8
M. Wt: 188.62 g/mol
InChI Key: BIEDSQFMYGTWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloro-4-fluorophenyl)propan-1-ol is an organic compound characterized by a chloro and fluoro substituent on a phenyl ring attached to a propan-1-ol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Grignard Reaction: The compound can be synthesized by reacting 2-chloro-4-fluorobenzene with ethylene oxide in the presence of a Grignard reagent.

  • Reduction of Carboxylic Acid: Another method involves the reduction of 3-(2-chloro-4-fluorophenyl)propanoic acid using lithium aluminium hydride (LiAlH4).

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The choice of catalysts and solvents is optimized for cost-effectiveness and environmental safety.

Types of Reactions:

  • Oxidation: Oxidation of this compound can yield corresponding aldehydes or carboxylic acids.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide (CrO3) in acidic medium.

  • Reduction: Lithium aluminium hydride (LiAlH4) in ether.

  • Substitution: Friedel-Crafts alkylation using aluminium chloride (AlCl3).

Major Products Formed:

  • Oxidation: 3-(2-Chloro-4-fluorophenyl)propanal or 3-(2-Chloro-4-fluorophenyl)propanoic acid.

  • Reduction: 3-(2-Chloro-4-fluorophenyl)propan-1-amine.

  • Substitution: 3-(2-Chloro-4-fluorophenyl)propylbenzene.

Scientific Research Applications

3-(2-Chloro-4-fluorophenyl)propan-1-ol finds applications in various fields:

  • Chemistry: Used as an intermediate in organic synthesis.

  • Biology: Studied for its potential biological activity in drug discovery.

  • Medicine: Investigated for its pharmacological properties.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to biological responses.

Comparison with Similar Compounds

  • 3-(2-Chloro-4-fluorophenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an alcohol.

  • 3-(2-Chloro-4-fluorophenyl)propan-1-amine: Similar structure but with an amine group instead of an alcohol.

Uniqueness: 3-(2-Chloro-4-fluorophenyl)propan-1-ol is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which influences its reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(2-chloro-4-fluorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c10-9-6-8(11)4-3-7(9)2-1-5-12/h3-4,6,12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEDSQFMYGTWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695287
Record name 3-(2-Chloro-4-fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

377083-94-8
Record name 3-(2-Chloro-4-fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.